3-Amino-3-phenylpropanamide
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Overview
Description
3-Amino-3-phenylpropanamide is an organic compound with the molecular formula C9H12N2O It is a derivative of phenylalanine and is characterized by the presence of an amino group and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with ammonia or ammonium derivatives. One common method includes the activation of the carboxylic acid group using ethyl chloroformate and triethylamine, followed by the addition of ammonia to form the amide . This reaction is usually carried out under mild conditions in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 3-Amino-3-(hydroxyimino)-N-phenylpropanamide
- 3-Hydroxy-N-methyl-3-phenylpropanamide
- N-(2,6-Dimethoxy-4-pyrimidinyl)-3-phenylpropanamide
Comparison: Compared to these similar compounds, 3-Amino-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group on the propanamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUSLSPLDBOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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